

"Methyl 2-(2-methoxyethoxy)acetate" chemical properties and structure

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Compound of Interest

Compound Name:

Methyl 2-(2methoxyethoxy)acetate

Cat. No.:

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An In-depth Technical Guide to Methyl 2-(2-methoxyethoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **Methyl 2-(2-methoxyethoxy)acetate**. The information is curated for professionals in research and development, with a focus on structured data presentation, detailed experimental protocols, and logical visualizations to support laboratory applications.

Core Chemical Identity and Properties

Methyl 2-(2-methoxyethoxy)acetate is a chemical compound classified as both a glycol ether and an ester.[1] This dual functionality imparts a unique combination of properties, making it a versatile solvent and a useful intermediate in organic synthesis.[1] Its structure consists of a methyl ester group with a 2-methoxyethoxy substituent.[1]

Chemical Structure and Identifiers

The structural and identifying information for **Methyl 2-(2-methoxyethoxy)acetate** is summarized in the table below.



Identifier	Value	Reference	
IUPAC Name	methyl 2-(2- methoxyethoxy)acetate	[2]	
CAS Number	17640-28-7	[2]	
Molecular Formula	C6H12O4	[1][2]	
Molecular Weight	148.16 g/mol	[2]	
SMILES	COCCOCC(=O)OC [2]		
InChI	InChI=1S/C6H12O4/c1-8-3-4- 10-5-6(7)9-2/h3-5H2,1-2H3	[2]	
InChIKey	JLIJWDAZRLBHGX- UHFFFAOYSA-N [2]		

Physicochemical Properties

The following table summarizes key physicochemical properties of **Methyl 2-(2-methoxyethoxy)acetate**. It is important to note that many of the readily available data are computationally predicted rather than experimentally determined.

Property	Value	Notes	Reference
Boiling Point	185.4 ± 15.0 °C	Predicted	[1]
Density	1.030 ± 0.06 g/cm ³	Predicted	[1]
XLogP3	-0.1	Computed	[2]
Topological Polar Surface Area	44.8 Ų	Computed	[2]

Synthesis and Reactivity

The most direct and common method for synthesizing **Methyl 2-(2-methoxyethoxy)acetate** is through the Fischer esterification of 2-(2-methoxyethoxy)acetic acid with methanol, using an

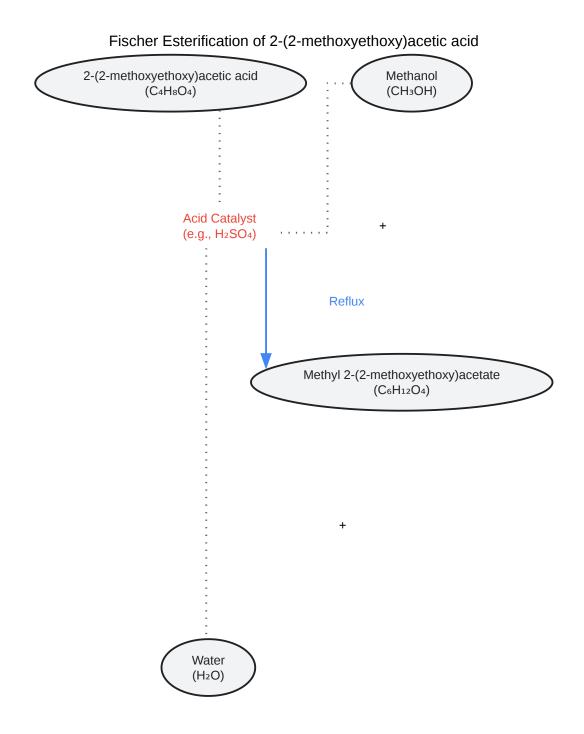


acid catalyst.[1][3] Alternatively, it can be prepared by reacting 2-(2-methoxyethoxy)ethanol with acetic acid or its derivatives.[1]

General Reaction Scheme: Fischer Esterification

The diagram below illustrates the acid-catalyzed esterification of 2-(2-methoxyethoxy)acetic acid with methanol to yield **Methyl 2-(2-methoxyethoxy)acetate**.





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Synthesis of Methyl 2-(2-methoxyethoxy)acetate via Fischer Esterification.



Experimental Protocol: Representative Fischer Esterification

While a specific published protocol for this exact compound is not readily available, the following detailed methodology is based on standard Fischer esterification procedures.[3][4][5]

Objective: To synthesize **Methyl 2-(2-methoxyethoxy)acetate** from 2-(2-methoxyethoxy)acetic acid and methanol.

Materials:

- 2-(2-methoxyethoxy)acetic acid
- · Anhydrous Methanol (used in excess as both reactant and solvent)
- Concentrated Sulfuric Acid (catalyst)
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Saturated Sodium Chloride (NaCl) solution (Brine)
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
- Ethyl acetate or Diethyl ether (for extraction)

Equipment:

- Round-bottom flask
- · Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Distillation apparatus (optional, for high purity)



Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(2-methoxyethoxy)acetic acid in an excess of anhydrous methanol (e.g., 5-10 molar equivalents). The methanol acts as both a reactant and the solvent, driving the equilibrium towards the product.[5]
- Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the carboxylic acid's molar amount) to the solution.[3]
- Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.[3] Allow the reaction to proceed for several hours (e.g., 2-4 hours), monitoring the progress by thin-layer chromatography (TLC) if desired.
- Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.
- Solvent Removal: Remove the excess methanol using a rotary evaporator.
- Workup Extraction: Dissolve the residue in an organic solvent like ethyl acetate or diethyl ether. Transfer the solution to a separatory funnel.
- Neutralization: Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate to neutralize the acidic catalyst, and finally with brine.[3][4] During the bicarbonate wash, be sure to vent the separatory funnel frequently to release the pressure from the evolved CO₂ gas.
- Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.[3]
- Isolation: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to yield the crude **Methyl 2-(2-methoxyethoxy)acetate**.
- Purification (Optional): If higher purity is required, the crude product can be purified by fractional distillation under reduced pressure.

Key Reactions



Methyl 2-(2-methoxyethoxy)acetate can participate in several key chemical transformations:

- Hydrolysis: The ester bond is susceptible to hydrolysis under acidic or basic conditions, yielding 2-(2-methoxyethoxy)acetic acid and methanol.[1]
- Oxidation: While the ester itself is relatively stable to oxidation, the precursor alcohol, 2-(2-methoxyethoxy)ethanol, can be oxidized to the corresponding carboxylic acid.[1]
- Reduction: The ester group can be reduced to an alcohol, forming 2-(2-methoxyethoxy)ethanol.[1]
- Nucleophilic Substitution: The ester group can undergo nucleophilic substitution, allowing for the introduction of other functional groups.[1]

Applications and Relevance in Drug Development

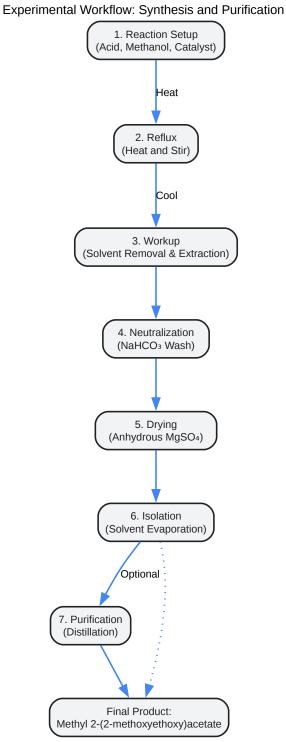
Methyl 2-(2-methoxyethoxy)acetate and related glycol ether esters are primarily used as industrial solvents in products like inks, dyes, and coatings due to their excellent solvency for a wide range of substances.[6][7][8]

In the context of drug development, its utility is multifaceted:

- Chemical Intermediate: It serves as a valuable building block in the synthesis of more complex molecules.[1]
- Pharmaceutical Solvent: Glycol ethers are used as solvents in the formulation and synthesis of pharmaceuticals.[6][8][9]
- Potential as a Prodrug: There is a conceptual basis for its use as a prodrug. In a biological system, the ester linkage can be hydrolyzed by enzymes to release active metabolites in a controlled manner.[1] However, specific examples of its application as a prodrug in developed therapeutics are not prominent in the literature. The fatty acid esters of glycol ethers are known to be saponified in biological environments to their parent compounds.[7]

The following diagram outlines a general workflow for the synthesis and purification of **Methyl 2-(2-methoxyethoxy)acetate** in a research setting.





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General laboratory workflow for the synthesis of **Methyl 2-(2-methoxyethoxy)acetate**.



Safety and Handling

As with all chemicals, proper safety precautions should be observed when handling **Methyl 2- (2-methoxyethoxy)acetate**. It is advisable to consult the specific Safety Data Sheet (SDS) provided by the supplier. General safety measures include working in a well-ventilated fume hood, wearing personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.

Conclusion

Methyl 2-(2-methoxyethoxy)acetate is a compound with a valuable set of properties derived from its dual ether and ester functionalities. While its primary applications are as a solvent and chemical intermediate, its potential role in areas such as drug delivery warrants further investigation. The synthesis is straightforward, typically following a standard Fischer esterification protocol. This guide provides the foundational technical information required for its synthesis, handling, and application in a research and development setting.

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